BenchChemオンラインストアへようこそ!

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide

GIRK channel potassium channel modulator structure-activity relationship

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide (CAS 1219903-17-9) is a synthetic small molecule belonging to the N-substituted pyridine-3-carboxamide (nicotinamide) class, featuring a 1,1-dioxothiolan (tetrahydrothiophene 1,1-dioxide / sulfolane) ring connected via a methylamine (-CH2-NH-) linker to the carboxamide nitrogen. Its molecular formula is C11H14N2O3S with a molecular weight of 254.31 g/mol.

Molecular Formula C11H14N2O3S
Molecular Weight 254.3
CAS No. 1219903-17-9
Cat. No. B2672398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide
CAS1219903-17-9
Molecular FormulaC11H14N2O3S
Molecular Weight254.3
Structural Identifiers
SMILESC1CS(=O)(=O)CC1CNC(=O)C2=CN=CC=C2
InChIInChI=1S/C11H14N2O3S/c14-11(10-2-1-4-12-7-10)13-6-9-3-5-17(15,16)8-9/h1-2,4,7,9H,3,5-6,8H2,(H,13,14)
InChIKeyRXLLYYZSZVGTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide (CAS 1219903-17-9): Structural Profile and Procurement-Relevant Characteristics


N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide (CAS 1219903-17-9) is a synthetic small molecule belonging to the N-substituted pyridine-3-carboxamide (nicotinamide) class, featuring a 1,1-dioxothiolan (tetrahydrothiophene 1,1-dioxide / sulfolane) ring connected via a methylamine (-CH2-NH-) linker to the carboxamide nitrogen. Its molecular formula is C11H14N2O3S with a molecular weight of 254.31 g/mol . Computed physicochemical properties include a logP of 0.9759–3.1474, 2 hydrogen bond donors, 5–6 hydrogen bond acceptors, and 4 rotatable bonds, with zero Rule-of-Five violations, suggesting favorable oral drug-like characteristics . The dioxothiolan moiety places this compound within a chemical space populated by known modulators of G protein-gated inwardly rectifying potassium (GIRK/Kir3) channels [1].

Why Generic Substitution of N-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide with Other Pyridine-3-Carboxamides or Dioxothiolan Derivatives Is Scientifically Unsupported


Compounds within the pyridine-3-carboxamide and dioxothiolan chemical classes cannot be interchanged without quantitative justification. The dioxothiolan (sulfolane) ring is a recognized pharmacophore in GIRK channel modulation, but GIRK channel pharmacology is exquisitely sensitive to the identity and positioning of substituents — minor structural variations produce dramatic shifts in subunit selectivity, potency, and even functional polarity (activator vs. inhibitor) [1]. This compound's unique methylamine linker between the dioxothiolan and the pyridine-3-carboxamide distinguishes it from directly N-attached analogs such as N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide [2]. Furthermore, the pyridine-3-carboxamide (nicotinamide) terminus differs fundamentally from the urea-based scaffolds of prototypical GIRK activators such as ML297 [3]. These structural differences predict distinct pharmacological profiles that cannot be assumed equivalent a priori.

N-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Structural Differentiation: Methylamine Linker vs. Direct Amide Attachment in Dioxothiolan-Pyridine-3-Carboxamides

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide incorporates a methylamine (-CH2-NH-) spacer between the dioxothiolan ring and the pyridine-3-carboxamide group, whereas the closest structural analog, N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide (CAS not available), features a direct N-attachment without the methylene spacer . This additional rotational degree of freedom (4 rotatable bonds in the target compound vs. 3 in the direct-attachment analog) alters molecular conformation and pharmacophore presentation. In the broader dioxothiolan GIRK modulator series, the introduction of methylene spacers has been shown to profoundly affect potency and subunit selectivity at GIRK1/2 vs. GIRK1/4 channels [1]. The target compound's methylamine linker is structurally analogous to the linker strategy employed in Roche's patent family (US11091471) for GABA-A receptor modulation, where compounds bearing the dioxothiolan-pyridine-3-carboxamide scaffold achieved sub-nanomolar to low nanomolar binding affinities (e.g., Example 19: Ki = 5.20 nM at α5/β3/γ2) [2].

GIRK channel potassium channel modulator structure-activity relationship

Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Capacity vs. ML297 (VU0456810)

The target compound exhibits a computed logP of 0.9759 (Mcule data, P-502812038), substantially lower than the prototypical GIRK1/2 activator ML297 (VU0456810, calculated logP ~3.5 for the neutral urea scaffold) [1]. This ~2.5 log unit difference in lipophilicity predicts markedly different CNS penetration and tissue distribution profiles. The target compound also features 2 hydrogen bond donors (vs. 2 for ML297) and 5 hydrogen bond acceptors (vs. 4 for ML297), yielding a topological polar surface area (tPSA) of approximately 61.3–85.83 Ų (Mcule data) , compared to ML297's tPSA of ~58 Ų. Both compounds have zero Rule-of-Five violations, but the lower logP of the target compound suggests potentially lower nonspecific protein binding and reduced hERG liability risk, though this remains to be experimentally verified [2].

drug-likeness CNS penetration physicochemical profiling

GIRK Channel Subunit Selectivity Potential: Nicotinamide vs. Urea Chemotype Comparison

The dioxothiolan-pyridine-3-carboxamide chemotype represents a distinct pharmacophore class for GIRK channel modulation compared to the well-characterized urea-based series (ML297, VU0810464). In the urea series, molecular switches have been identified that interconvert GIRK activators and inhibitors through minor structural modifications [1]. ML297 activates GIRK1/2 with EC50 = 160 nM and shows ~5.5-fold selectivity over GIRK1/4 (EC50 = 887 nM), while being inactive at GIRK2/3, Kir2.1, and Kv7.4 [2]. The pyridine-3-carboxamide (nicotinamide) terminus of the target compound is structurally distinct from the N-(3,4-difluorophenyl)-N'-pyrazolyl-urea scaffold of ML297, suggesting a different binding mode and potentially altered subunit selectivity. VU0810464, a non-urea GIRK activator of distinct chemotype, achieves EC50 = 165 nM at neuronal GIRK1/2 and 720 nM at GIRK1/4, demonstrating that chemotype diversification can improve neuronal vs. cardiac selectivity [3]. The target compound's nicotinamide head group may confer differential interactions with the GIRK channel subunit interface, though direct pharmacological data for this specific compound are not yet publicly available.

GIRK1/2 selectivity Kir3 channel neuronal potassium channel

Patent Landscape: Dioxothiolan-Pyridine-3-Carboxamide as a Privileged Scaffold in Roche GABA-A and Kinase Inhibitor Programs

The dioxothiolan-pyridine-3-carboxamide scaffold appears in multiple patent families from major pharmaceutical organizations. In US Patent 11,091,471 (Hoffmann-La Roche), a closely related compound (Example 19) bearing the dioxothiolan-pyridine-3-carboxamide core achieved Ki = 5.20 nM at the GABA-A receptor α5/β3/γ2 subtype, demonstrating the scaffold's capacity for high-affinity CNS target engagement [1]. Separately, thiazolecarboxamide and pyridinecarboxamide compounds containing the dioxothiolan motif have been claimed as Pim kinase inhibitors (KR1020150113019A, Incyte Corporation), indicating the scaffold's utility across distinct target classes [2]. The target compound's specific substitution pattern (methylamine linker with unsubstituted pyridine-3-carboxamide) is structurally distinct from the exemplified patent compounds, offering a differentiated chemical starting point for medicinal chemistry optimization. Unlike the heavily substituted Roche examples, the target compound's minimal decoration on the pyridine ring provides greater synthetic tractability for parallel derivatization .

GABA-A receptor Pim kinase privileged scaffold intellectual property

Rotatable Bond Flexibility as a Selectivity Determinant in GIRK Channel Pharmacology

The target compound possesses 4 rotatable bonds (Mcule P-502812038), compared to 3 rotatable bonds in the direct N-attachment analog N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide . In the GIRK modulator field, conformational flexibility has been explicitly identified as a critical parameter governing functional selectivity. Wen et al. (2014) demonstrated that alterations in linker flexibility within a GIRK activator series could convert potent activators into selective inhibitors — a phenomenon termed 'molecular switching' [1]. The additional methylene unit in the target compound's linker provides greater conformational sampling compared to the direct-attachment analog, which may translate into differential GIRK subunit engagement. Notably, VU0810464, which incorporates a conformationally constrained scaffold distinct from ML297, achieved improved neuronal GIRK1/2 selectivity (EC50 = 165 nM) with 4.4-fold selectivity over GIRK1/4 (EC50 = 720 nM), highlighting how conformational and chemotype differences drive selectivity [2]. The target compound's 4 rotatable bonds place it in a flexibility range comparable to VU0810464.

conformational flexibility GIRK selectivity molecular recognition

Availability and Purity Profile for Reproducible Research Procurement

The target compound (CAS 1219903-17-9) is available as a research-grade chemical with catalog listings referencing Sigma-Aldrich product number ENAH908235DE, indicating distribution through the Enamine/Sigma-Aldrich supply chain . This commercial availability through a major research chemical distributor provides traceable lot-level quality documentation, which is essential for assay reproducibility. In contrast, the direct-attachment analog N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide lacks a publicly available CAS number and Sigma-Aldrich catalog listing, representing a higher procurement risk for reproducibility-focused research programs . The target compound's defined identity (validated InChI Key: RXLLYYZSZVGTEY-UHFFFAOYSA-N) and unambiguous CAS registry number ensure that researchers ordering this compound receive the identical chemical entity across batches and suppliers, a critical factor for structure-activity relationship (SAR) studies and patent filing .

research chemical assay reproducibility compound procurement

N-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide: Evidence-Backed Research Application Scenarios for Procurement Decision-Making


GIRK Channel Subunit Selectivity Screening and Probe Development

This compound is most appropriately procured for GIRK (Kir3) channel screening campaigns where exploration of non-urea chemotypes is desired. The dioxothiolan-pyridine-3-carboxamide scaffold is distinct from the urea-based ML297 series and the non-urea VU0810464 series, and its methylamine linker provides conformational flexibility that may confer differential GIRK1/2 vs. GIRK1/4 selectivity [1]. Researchers seeking to expand chemical diversity in GIRK modulator collections should prioritize this compound alongside ML297 (GIRK1/2 EC50 = 160 nM) and VU0810464 (GIRK1/2 EC50 = 165 nM) as comparator chemotypes [2]. The compound's low computed logP (~0.98) relative to ML297 (~3.5) may also reduce nonspecific binding artifacts in thallium flux-based fluorescence screening assays .

Medicinal Chemistry Hit-to-Lead Optimization Starting Point for CNS Therapeutics

The target compound's minimal decoration (unsubstituted pyridine-3-carboxamide, simple methylamine linker, dioxothiolan ring) makes it an ideal starting scaffold for parallel SAR exploration in CNS drug discovery programs [1]. The Roche patent family (US11091471) demonstrates that elaboration of the dioxothiolan-pyridine-3-carboxamide core can yield compounds with high-affinity CNS target engagement (Ki = 5.20 nM at GABA-A α5/β3/γ2) [2]. With zero Rule-of-Five violations, a molecular weight of 254.31 g/mol, and 4 rotatable bonds, the compound possesses favorable physicochemical properties for CNS multiparameter optimization . Procurement for medicinal chemistry programs should consider this compound as a low-molecular-weight, synthetically tractable starting point distinct from more elaborated patent examples.

Ion Channel Pharmacology Research Requiring Traceable Compound Identity

For academic laboratories and contract research organizations conducting ion channel pharmacology studies that require publication-ready compound identity documentation, this compound offers unambiguous traceability via its unique CAS number (1219903-17-9), validated InChI Key (RXLLYYZSZVGTEY-UHFFFAOYSA-N), and Sigma-Aldrich catalog number (ENAH908235DE) [1]. This level of identity verification is essential for compliance with journal data deposition requirements and for ensuring SAR reproducibility across laboratories [2]. The closest structural analog, N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide, lacks these identifiers and thus cannot provide equivalent documentation for peer-reviewed publication .

Kinase Inhibitor Scaffold Diversification and Pim Kinase Program Support

The pyridine-3-carboxamide (nicotinamide) core is a recognized kinase inhibitor hinge-binding motif, and the broader dioxothiolan-pyridine-3-carboxamide scaffold has been claimed in Pim kinase inhibitor patents (KR1020150113019A) [1]. The target compound's unsubstituted pyridine ring provides a versatile starting point for structure-guided optimization of kinase selectivity, with positions 2, 4, 5, and 6 available for sequential SAR exploration [2]. The dioxothiolan ring may confer metabolic stability advantages over thioether or sulfoxide analogs, as the sulfone oxidation state is resistant to further oxidative metabolism . Procurement for kinase drug discovery programs should prioritize this compound as a scaffold-diversification element distinct from the more common pyrazole-urea and aminopyrimidine hinge binders.

Quote Request

Request a Quote for N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.